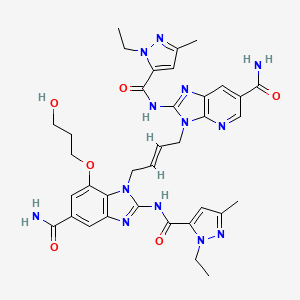
STING agonist-25
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
STING agonist-25 is a compound that activates the stimulator of interferon genes (STING) pathway, which is an essential component of the innate immune response. This pathway is triggered by the presence of cytosolic DNA and leads to the production of type I interferons and other cytokines, which play a crucial role in antiviral and antitumor immunity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-25 involves several steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route starts with the preparation of a benzo[b]thiophene-2-carboxamide derivative, which is then modified by introducing various substituents at specific positions on the ring . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
STING agonist-25 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide). The reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted benzo[b]thiophene-2-carboxamide derivatives .
Aplicaciones Científicas De Investigación
STING agonist-25 has a wide range of scientific research applications, including:
Mecanismo De Acción
STING agonist-25 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change that activates downstream signaling pathways, including the TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) pathways . This leads to the production of type I interferons and other cytokines, which enhance the immune response against pathogens and tumors .
Comparación Con Compuestos Similares
Similar Compounds
DMXAA (5,6-dimethylxanthenone-4-acetic acid): A potent murine-STING agonist with limited effect on human-STING.
Cyclic dinucleotides (CDNs): Natural ligands for STING that activate the pathway by binding to the STING protein.
Benzo[b]thiophene-2-carboxamide derivatives: A series of compounds with varying substituents that exhibit STING-agonistic activity.
Uniqueness of STING Agonist-25
This compound is unique due to its specific structure and high potency in activating the STING pathway. Unlike some other STING agonists, it has shown promising results in both preclinical and clinical studies, making it a valuable candidate for further development in cancer immunotherapy and other therapeutic applications .
Propiedades
Fórmula molecular |
C36H41N13O6 |
|---|---|
Peso molecular |
751.8 g/mol |
Nombre IUPAC |
3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-hydroxypropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C36H41N13O6/c1-5-48-26(14-20(3)44-48)33(53)42-35-40-24-16-22(30(37)51)18-28(55-13-9-12-50)29(24)46(35)10-7-8-11-47-32-25(17-23(19-39-32)31(38)52)41-36(47)43-34(54)27-15-21(4)45-49(27)6-2/h7-8,14-19,50H,5-6,9-13H2,1-4H3,(H2,37,51)(H2,38,52)(H,40,42,53)(H,41,43,54)/b8-7+ |
Clave InChI |
YQHIJJGKUAVQNL-BQYQJAHWSA-N |
SMILES isomérico |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCO |
SMILES canónico |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


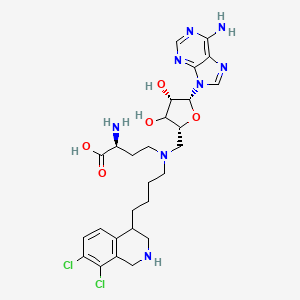
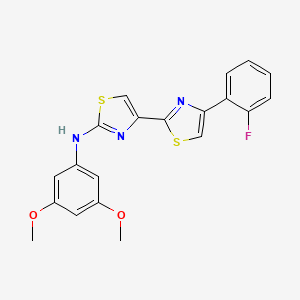

![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395409.png)
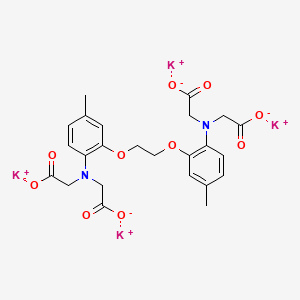

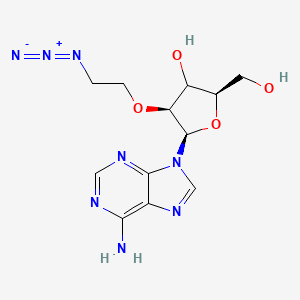

![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)
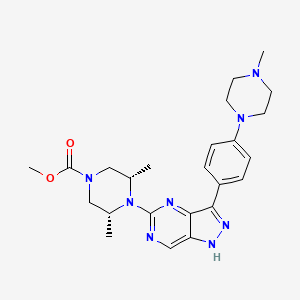
![3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoylamino]-1,3-benzothiazol-6-yl]-1-(2-morpholin-4-ylethyl)urea](/img/structure/B12395464.png)

![5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride](/img/structure/B12395472.png)
